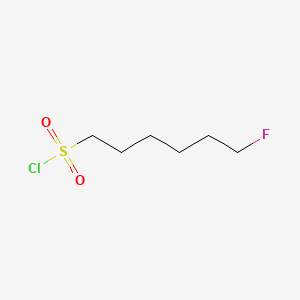

Hexanesulfonyl chloride, 6-fluoro-

Description

Historical Trajectory of Fluorinated Sulfonyl Compounds in Synthetic Chemistry

The journey of fluorinated sulfonyl compounds in synthetic chemistry is a narrative of evolving utility and expanding applications. The unique properties conferred by the fluorine atom, such as high electronegativity, have long been recognized for their ability to modulate the chemical and physical characteristics of organic molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending considerable stability to fluorinated compounds.

Initially, the study of organofluorine chemistry was driven by the pursuit of materials with exceptional thermal and chemical resistance. The development of electrochemical fluorination was a significant early milestone, enabling the synthesis of perfluorinated compounds like perfluorooctane (B1214571) sulfonyl fluoride (B91410) (POSF). While the unique reactivity and stability of organosulfur fluorides were acknowledged as early as the 1920s, it is the more recent advancements that have brought them to the forefront of synthetic chemistry. ccspublishing.org.cn

A pivotal development in this field has been the chloride-to-fluoride exchange reaction, a common method for accessing sulfonyl fluorides from their more readily available sulfonyl chloride precursors. nih.gov Early methods using various fluoride salts were often hampered by limitations in yield. nih.gov A significant advancement came with the use of potassium bifluoride, which allows for the efficient conversion of alkyl and aryl sulfonyl chlorides to their corresponding sulfonyl fluorides under mild conditions. ccspublishing.org.cnnih.gov This breakthrough has been instrumental in expanding the accessibility and, consequently, the range of applications for fluorinated sulfonyl compounds.

Contemporary Significance and Academic Research Landscape of Fluorinated Sulfonyl Chlorides

In the contemporary chemical research landscape, fluorinated sulfonyl chlorides and their fluoride counterparts have gained prominence, largely due to their role in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Specifically, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless, has become a powerful tool for reliably connecting molecular building blocks. enamine.net

Fluorinated sulfonyl halides are now recognized as crucial intermediates in combinatorial chemistry and for the discovery of sulfonamides, which are a class of compounds with a broad spectrum of biological activities. rsc.org Sulfonyl fluorides, in particular, are increasingly utilized as covalent probes in chemical biology and drug discovery. ccspublishing.org.cnrsc.org They exhibit a desirable balance of stability in aqueous environments and reactivity towards various nucleophilic amino acid residues within proteins, including serine, threonine, lysine, and tyrosine. ccspublishing.org.cnrsc.org This has made them valuable "warheads" for developing targeted covalent inhibitors of enzymes. rsc.org

The academic interest in these compounds is also driven by the profound influence of fluorine on the properties of molecules relevant to medicinal chemistry. The introduction of fluorine can affect a molecule's conformation, acidity (pKa), metabolic stability, and membrane permeability. solubilityofthings.com Consequently, there is a continuous drive to develop novel and efficient synthetic methodologies for accessing a diverse array of fluorinated compounds. Recent research has focused on developing milder and more general methods for synthesizing sulfonyl fluorides, including direct fluorosulfonylation using fluorosulfonyl radicals and deoxyfluorination of sulfonic acids. enamine.netalfa-chemistry.com

Scope and Objectives of Scholarly Inquiry into Hexanesulfonyl Chloride, 6-fluoro-

Scholarly inquiry into Hexanesulfonyl chloride, 6-fluoro- is primarily focused on its utility as a specialized building block in organic synthesis. The presence of two distinct reactive sites—the sulfonyl chloride group at one end of the hexane (B92381) chain and the fluorine atom at the other—defines the scope of its application.

The primary objective of research involving this compound is to leverage its bifunctionality for the synthesis of novel molecules with potential applications in pharmaceuticals and agrochemicals. The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines and alcohols, readily forming stable sulfonamide and sulfonate ester linkages, respectively. These functional groups are prevalent in a wide array of biologically active compounds.

A further objective is to explore the impact of the terminal fluorine atom on the properties of the resulting molecules. The presence of fluorine can enhance the electronic properties, influence reactivity and stability, and alter the lipophilicity of the final compound. Changes in lipophilicity can, in turn, affect a molecule's bioavailability and its interactions within biological systems. Therefore, the use of Hexanesulfonyl chloride, 6-fluoro- allows for the introduction of a fluorine atom at a specific position, enabling researchers to systematically study and fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

The compound serves as a valuable reagent for modifying molecular frameworks, and its study contributes to the broader understanding of how fluorination can be strategically employed in the design of new functional molecules.

Physicochemical Properties of Hexanesulfonyl Chloride, 6-fluoro-

| Property | Value |

| Molecular Formula | C₆H₁₂ClFO₂S |

| Molecular Weight | 202.675 g/mol |

| Appearance | Colorless or light yellow liquid |

| Odor | Pungent |

| State at Room Temperature | Liquid |

| Melting Point | -41.0 °C |

| Boiling Point | 258.0 °C |

| Density | 1.265 g/cm³ |

| Solubility | Soluble in polar organic solvents like DMSO and methanol; limited solubility in water. |

Structure

3D Structure

Properties

CAS No. |

372-69-0 |

|---|---|

Molecular Formula |

C6H12ClFO2S |

Molecular Weight |

202.68 g/mol |

IUPAC Name |

6-fluorohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H12ClFO2S/c7-11(9,10)6-4-2-1-3-5-8/h1-6H2 |

InChI Key |

IZAKDMYFLAAAGQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCS(=O)(=O)Cl)CCF |

Origin of Product |

United States |

Synthetic Methodologies for Hexanesulfonyl Chloride, 6 Fluoro and Analogues

Established Reaction Pathways for Sulfonyl Chloride Formation

Traditional methods for synthesizing sulfonyl chlorides provide a foundational framework for producing Hexanesulfonyl Chloride, 6-fluoro-. These include oxidative chlorination, electrochemical fluorination, and Sandmeyer-type reactions, each with distinct advantages and applications.

Oxidative Chlorination from Thiol and Disulfide Precursors

A primary and widely utilized method for forming sulfonyl chlorides is the oxidative chlorination of corresponding thiol or disulfide precursors. rsc.orgresearchgate.net For Hexanesulfonyl Chloride, 6-fluoro-, this would involve the reaction of 6-fluorohexane-1-thiol or bis(6-fluorohexyl) disulfide with a chlorinating agent and an oxidant.

Common reagents for this transformation include N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), and trichloroisocyanuric acid (TCCA). rsc.org These reagents can act as both an oxidant and a source of chlorine. rsc.org The reactions are typically exothermic, and careful temperature control is often necessary. nih.gov The use of aqueous chlorine is another established, though sometimes less selective, method. researchgate.net

The general reaction can be represented as:

R-SH + Oxidizing/Chlorinating agents → R-SO₂Cl

R-S-S-R + Oxidizing/Chlorinating agents → 2 R-SO₂Cl

Where R would be the 6-fluorohexyl group. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product.

Electrochemical Fluorination (ECF) Techniques in Related Perfluorinated Systems

Electrochemical fluorination (ECF), particularly the Simons process, is a cornerstone for the production of perfluorinated compounds, including perfluoroalkanesulfonyl fluorides. wikipedia.orggoogle.comresearchgate.net This technique involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410) at a nickel anode. wikipedia.orgcecri.res.in While typically applied to achieve exhaustive fluorination, the principles of ECF are relevant to the synthesis of fluorinated sulfonyl halides. wikipedia.orgresearchgate.net

In the context of preparing a partially fluorinated compound like Hexanesulfonyl Chloride, 6-fluoro-, a hydrocarbon precursor such as hexanesulfonyl chloride could theoretically undergo selective fluorination. However, the Simons process is generally known for producing perfluorinated products. wikipedia.orgcecri.res.in A more direct application would be the ECF of a hydrocarbon alkanesulfonyl halide to produce the corresponding perfluoroalkanesulfonyl fluoride, which could then potentially be converted to the chloride. google.com

The process is advantageous as it uses a relatively inexpensive source of fluorine, but it can sometimes result in low yields and a mixture of products. wikipedia.org

Table 1: Comparison of Key ECF Processes

| Process | Description | Typical Substrates | Key Features |

| Simons Process | Electrolysis of an organic compound in anhydrous hydrogen fluoride. wikipedia.org | Hydrocarbons, amines, ethers, carboxylic and sulfonic acids. wikipedia.org | Produces perfluorinated compounds; uses a nickel anode. wikipedia.org |

| Phillips Petroleum Process (CAVE) | Electrofluorination at porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride. wikipedia.org | Volatile hydrocarbons and chlorohydrocarbons. wikipedia.org | "Carbon Anode Vapor Phase Electrochemical Fluorination". wikipedia.org |

Sandmeyer-Type Reactions for Aryl Sulfonyl Chlorides and Analogues

The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides and other functional groups via a diazonium salt intermediate. nih.govwikipedia.org A variation of this reaction allows for the synthesis of aryl sulfonyl chlorides. youtube.comnih.gov This involves the diazotization of an aromatic amine, followed by reaction with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. nih.govgoogle.com

While traditionally applied to aromatic systems, the principles of diazonium salt chemistry can be extended to aliphatic amines, although this is less common for the synthesis of sulfonyl chlorides. The process would theoretically involve the diazotization of 6-fluorohexylamine (B3052834) to form the corresponding diazonium salt, which would then be reacted with sulfur dioxide and a chloride source, catalyzed by a copper salt. However, the stability and reactivity of aliphatic diazonium salts can be a significant challenge.

A more recent development involves the use of a stable sulfur dioxide surrogate, DABSO (diazabicyclo[2.2.2]octane-sulfur dioxide complex), in a Sandmeyer-type reaction to produce sulfonyl chlorides from anilines. nih.govorganic-chemistry.org This approach offers a safer alternative to handling gaseous sulfur dioxide. organic-chemistry.org

Emerging and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, new methodologies are being developed for the synthesis of fluorinated compounds and sulfonyl chlorides that prioritize safety, efficiency, and sustainability.

Principles of Green Chemistry in Fluorinated Compound Synthesis

The synthesis of organofluorine compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.comacs.org Traditional fluorination methods often employ hazardous reagents like elemental fluorine or hydrogen fluoride, making the development of safer alternatives a key research area. numberanalytics.com

Key aspects of green chemistry in this context include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Safer Solvents and Reagents : Replacing toxic solvents and hazardous fluorinating agents with more benign alternatives. acs.orgnumberanalytics.com Recent research has focused on using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) as safer fluoride sources. sciencedaily.comacs.org

Catalysis : Employing catalytic methods to enhance reaction efficiency and reduce the need for stoichiometric reagents. numberanalytics.com

Energy Efficiency : Designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.org

The move towards sustainable practices is crucial for the long-term viability of producing fluorinated molecules, given that the primary source of fluorine, fluorspar, is a finite resource. worktribe.comrsc.org

Continuous Flow Chemistry Applications for Enhanced Efficiency

Continuous flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of sulfonyl chlorides and fluorinated compounds, particularly concerning safety and efficiency. rsc.orgbeilstein-journals.org These systems provide superior control over reaction parameters such as temperature and mixing, which is critical for managing highly exothermic reactions often encountered in sulfonyl chloride synthesis. nih.govrsc.org

The small reactor volumes and high surface-area-to-volume ratios in microreactors enhance heat transfer, mitigating the risk of thermal runaway. acs.orgrsc.org This technology is particularly well-suited for reactions involving hazardous reagents, allowing for their safe in-situ generation and immediate use. beilstein-journals.orgrsc.org

Chemoenzymatic and Biocatalytic Considerations in Organofluorine Synthesis

The selective and sustainable synthesis of organofluorine compounds is a significant challenge in synthetic chemistry. nih.gov Biocatalysis, leveraging the high selectivity of enzymes, has emerged as a powerful alternative to traditional chemical methods. nih.govutdallas.edu While direct biocatalytic synthesis of Hexanesulfonyl chloride, 6-fluoro- is not documented, the principles of chemoenzymatic strategies for creating carbon-fluorine (C-F) bonds and assembling fluorinated molecules are highly relevant.

Approaches in fluorine biocatalysis generally fall into two categories: utilizing enzymes that naturally handle fluorine, such as the fluorinase enzyme, or engineering existing enzymes to accept and process fluorinated substrates. nih.gov

Engineered Enzymes for Fluorination: Researchers have successfully repurposed enzymes like nonheme Fe(II)-dependent oxygenases and heme-containing proteins to catalyze asymmetric C(sp3)–H fluorination, a reaction that is challenging to achieve with conventional catalysts. utdallas.educhemrxiv.org Directed evolution techniques have been used to create enzyme variants with significantly enhanced activity and enantioselectivity for producing chiral organofluorine products. chemrxiv.org

Fluorinated Building Blocks: A common chemoenzymatic strategy involves the synthesis of fluorinated precursors which are then incorporated into larger molecules by enzymes. nih.govnih.gov For instance, polyketide synthases (PKS) have been engineered to utilize fluoromalonyl-CoA and fluoromethylmalonyl-CoA, thereby introducing fluorine into complex macrolide structures. nih.govnih.gov Similarly, aldolases have been shown to catalyze the addition of β-fluoro-α-ketoacids to various aldehydes, providing access to enantiopure secondary or tertiary fluorides. nih.gov This building block approach could conceivably be adapted for the synthesis of a 6-fluorohexane precursor, which could then be chemically converted to the target sulfonyl chloride.

The table below summarizes key biocatalytic strategies applicable to the synthesis of fluorinated organic compounds.

| Biocatalytic Strategy | Enzyme Class | Fluorinated Substrate/Reagent | Transformation Achieved | Potential Application for Hexanesulfonyl Chloride, 6-fluoro- |

| Direct C-H Fluorination | Engineered Nonheme Fe Enzymes (e.g., ACCO) chemrxiv.org | N-fluorobenzenesulfonimide (NFSI) | Enantioselective C(sp3)–H fluorination | Direct fluorination of a hexane-based substrate at the C-6 position. |

| Cyclopropanation | Engineered Myoglobin-based catalysts utdallas.edu | gem-difluoro alkenes | Stereoselective synthesis of fluorinated cyclopropanes | Synthesis of complex fluorinated analogues. |

| Polyketide Synthesis | Engineered Polyketide Synthase (PKS) nih.govnih.gov | Fluoromalonyl-CoA | Incorporation of fluorine into polyketide chains | Biosynthesis of a fluorinated long-chain precursor. |

| Aldol Addition | Type II Pyruvate Aldolase (e.g., HpcH) nih.gov | β-fluoro-α-ketoacids | Asymmetric synthesis of secondary/tertiary fluorides | Creation of chiral fluorinated synthons. |

| Fluoroalkylation | S-adenosyl-L-methionine (SAM)-dependent Methyltransferases sioc.ac.cn | Fluorinated L-methionine analogues | Introduction of fluoroalkyl groups onto complex molecules | Late-stage functionalization of a suitable precursor. |

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of sulfonyl chlorides, which are often reactive and prone to hydrolysis. nih.gov The synthesis of Hexanesulfonyl chloride, 6-fluoro- would likely involve the chlorosulfonylation of a suitable 6-fluorohexane precursor.

The conversion of various sulfur-containing functional groups into sulfonyl chlorides is a cornerstone of organic synthesis. For aliphatic sulfonyl chlorides, methods often start from thiols, disulfides, or S-alkyl isothiourea salts. organic-chemistry.org

Oxidative Chlorination: A common and efficient method is the oxidative chlorination of thiols or their derivatives. Reagent systems like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) in the presence of an acid are frequently used. organic-chemistry.org For example, S-alkyl isothiourea salts, easily prepared from alkyl halides, can be converted to the corresponding sulfonyl chlorides in high yields using NCS. organic-chemistry.org This approach would be suitable for converting a 6-fluorohexyl precursor into the target compound.

From Sulfonic Acids/Salts: While less common for aliphatic variants, sulfonic acids or their salts can be converted to sulfonyl chlorides using reagents like thionyl chloride or phosphorus oxychloride. nih.gov More recently, milder one-pot methods have been developed to transform sulfonates directly into sulfonyl fluorides, which could be adapted for sulfonyl chlorides by changing the halide source. rsc.orgnih.gov A pyrylium (B1242799) salt (Pyry-BF4) has been shown to activate primary sulfonamides for conversion into sulfonyl chlorides using MgCl2 as the chloride source, a method noted for its mild conditions and tolerance of various functional groups. nih.gov

The selection of reagents is crucial to avoid unwanted side reactions, particularly given the presence of the fluorine atom, which can influence the electronic properties of the substrate.

The choice of solvent and precise temperature control are paramount in reactions producing sulfonyl chlorides to prevent decomposition and maximize yield.

Solvent Effects: The solvent influences the solubility of reagents and the stability of intermediates and products. For chlorosulfonylation reactions, common solvents include dichloromethane (B109758) (CH2Cl2), acetic acid, or biphasic systems. rsc.org The polarity of the solvent can significantly affect reaction rates. In nucleophilic substitution reactions, polar aprotic solvents can stabilize transition states, while polar protic solvents can solvate nucleophiles, potentially slowing the reaction. youtube.comkhanacademy.org For reactions involving highly reactive intermediates like sulfenes, which can form from alkanesulfonyl chlorides with an α-hydrogen, solvent choice dictates the product distribution. nih.gov Fluoroalcohols are often included in studies to probe reaction mechanisms due to their unique solvating properties. nih.gov

Temperature Control: Chlorosulfonylation reactions are often highly exothermic. Maintaining a low temperature, typically between -10 °C and 0 °C, is essential to control the reaction rate and prevent the formation of byproducts. rsc.orgnih.gov For instance, in the synthesis of 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride, the reaction is maintained below -5 °C. rsc.org After the initial reaction, a carefully controlled workup at low temperatures is often necessary to decompose excess chlorinating agents before isolation.

The table below illustrates the impact of reaction parameters on sulfonyl chloride synthesis, based on general findings.

| Parameter | Condition | Effect on Chlorosulfonylation | Rationale/Example |

| Temperature | Low (-10 °C to 5 °C) | Increased selectivity, reduced byproducts | Controls exothermic reaction, prevents degradation of the sulfonyl chloride product. rsc.org |

| Temperature | Elevated | Faster reaction, potential for decomposition | Can lead to the formation of sulfonic acid via hydrolysis or other side reactions. nih.gov |

| Solvent | Aprotic (e.g., CH2Cl2) | Good solubility for organic precursors, inert | Commonly used for oxidative chlorinations to avoid reacting with the sulfonyl chloride. rsc.org |

| Solvent | Protic (e.g., Acetic Acid) | Can participate in the reaction | Used in Sandmeyer-type reactions but can lead to solvolysis of the product. rsc.orgnih.gov |

| Reagent | NCS / Bleach | Mild oxidative chlorination | Effective for converting thiols and derivatives to sulfonyl chlorides under controlled conditions. organic-chemistry.org |

| Reagent | Chlorosulfonic Acid | Harsh, highly effective | Typically used for aromatic compounds; can cause degradation with sensitive functional groups. nih.gov |

The purification of sulfonyl chlorides is challenging due to their high reactivity and susceptibility to hydrolysis. Fluorinated analogues require similar care.

Quenching and Extraction: The first step in isolation is typically to quench the reaction mixture by pouring it carefully onto ice or into cold water. google.com This decomposes excess chlorinating agents. The sulfonyl chloride product is then extracted into a water-immiscible organic solvent like dichloromethane or diethyl ether. rsc.orggoogle.com The choice of extraction solvent is important; for example, hexane (B92381) can be a poor solvent for the corresponding sulfonic acid byproduct, aiding in its removal. google.com

Washing and Drying: The organic phase is washed, often with cold brine, to remove residual water-soluble impurities. It is then dried over an anhydrous agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).

Stripping and Distillation: For liquid sulfonyl chlorides like Hexanesulfonyl chloride, 6-fluoro-, purification is often achieved by stripping off the solvent under reduced pressure at a low temperature to prevent thermal decomposition. google.com Vacuum distillation can be employed for further purification, although care must be taken as heating can promote degradation. A patent for purifying methanesulfonyl chloride describes stripping at 40-60 °C under vacuum while sweeping with an inert gas to improve efficiency. google.com

Chromatography and Recrystallization: For solid sulfonyl chlorides, or to remove closely related impurities, flash chromatography on silica (B1680970) gel can be used, though the instability of the sulfonyl chloride on silica is a major concern and this is often avoided. rsc.org Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is a common method for purifying solid products. rsc.org

Given that Hexanesulfonyl chloride, 6-fluoro- is a liquid, a likely purification protocol would involve an aqueous workup followed by extraction, drying, and careful vacuum distillation or stripping. google.comsolubilityofthings.com

Chemical Reactivity and Mechanistic Investigations of Hexanesulfonyl Chloride, 6 Fluoro

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

Hexanesulfonyl chloride, 6-fluoro- possesses a highly reactive sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis. solubilityofthings.com The electron-withdrawing nature of the sulfonyl group, further enhanced by the fluorine atom at the 6-position, renders the sulfur atom highly electrophilic and susceptible to attack by various nucleophiles. solubilityofthings.com This reactivity is central to its utility in creating a diverse range of sulfonamide and sulfonate derivatives. solubilityofthings.com

The reaction of hexanesulfonyl chloride, 6-fluoro- with primary and secondary amines is a cornerstone of its chemical transformations, leading to the formation of the corresponding N-substituted sulfonamides. This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

A variety of amines can be employed in this reaction, leading to a diverse library of sulfonamide derivatives. The reaction conditions can be optimized for different amines, with factors such as solvent, temperature, and the choice of base influencing the reaction rate and yield. rsc.orgnih.gov For instance, microwave-assisted, solvent-free conditions have been shown to be effective for the sulfonylation of various amines with other sulfonyl chlorides, offering a rapid and environmentally friendly approach. rsc.org

Detailed studies on related sulfonyl chlorides have elucidated the mechanism of sulfonamide formation. The reaction of p-toluenesulfonyl chloride with N-silylamines, for example, proceeds in high yields and can be conducted in acetonitrile (B52724) or even neat, with the volatile trimethylsilyl (B98337) chloride being the only byproduct. nih.gov This highlights the efficiency of using silylated amines as nucleophiles. Competition experiments have shown that sulfonyl chlorides are significantly more reactive towards nucleophiles than their corresponding sulfonyl fluorides. nih.gov

The formation of sulfonamides is a critical transformation in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. ucl.ac.ukucl.ac.uk The ability of hexanesulfonyl chloride, 6-fluoro- to readily form these structures underscores its importance as a building block in drug discovery. solubilityofthings.com

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product | Reaction Conditions | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Aniline | N-Phenyl-4-methylbenzenesulfonamide | Microwave, solvent-free, 3 min | 97 | rsc.org |

| p-Toluenesulfonyl chloride | N-(trimethylsilyl)aniline | N-Phenyl-4-methylbenzenesulfonamide | Acetonitrile, reflux, 1 hr | 96 | nih.gov |

| 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | Aminotriphenylsilane | Acetazolamide | Not specified | 74 | nih.gov |

This table presents examples of sulfonamide synthesis from various sulfonyl chlorides to illustrate the general reactivity pattern.

In addition to reacting with amines, hexanesulfonyl chloride, 6-fluoro- readily undergoes nucleophilic substitution with alcohols and carboxylates to form sulfonate esters and sulfonic acid anhydrides, respectively. These reactions expand the synthetic utility of this fluorinated building block. solubilityofthings.comrsc.org

The synthesis of sulfonate esters is typically achieved by reacting the sulfonyl chloride with an alcohol in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl generated during the reaction. The reaction of various sulfonyl chlorides with quinoline (B57606) N-oxides has been shown to produce C3-sulfonate esters of quinolines, demonstrating the versatility of this transformation. rsc.org The formation of vinyl sulfonate esters has also been reported from the reaction of 2-chloroethanesulfonyl chloride with alcohols, followed by an elimination step. researchgate.net

Sulfonic acid anhydrides can be prepared by the reaction of a sulfonyl chloride with a sulfonic acid salt. While specific examples with hexanesulfonyl chloride, 6-fluoro- are not detailed in the provided results, the general reactivity of sulfonyl chlorides suggests this transformation is feasible.

The resulting sulfonate esters are themselves valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution and elimination reactions. The presence of the fluorine atom in the hexyl chain can influence the properties and subsequent reactivity of these esters.

Table 2: Synthesis of Sulfonate Esters from Sulfonyl Chlorides

| Sulfonyl Chloride | Alcohol/Nucleophile | Product | Reaction Conditions | Reference |

| Arenesulfonyl chlorides | Quinoline N-oxides | C3-Sulfonate esters of quinolines | Metal-free | rsc.org |

| 2-Chloroethanesulfonyl chloride | n-Butanol | n-Butyl vinyl sulfonate | Triethylamine, one-pot | researchgate.net |

| 2-Chloroethanesulfonyl chloride | Isopropanol | Isopropyl vinyl sulfonate | Triethylamine, one-pot | researchgate.net |

This table illustrates the synthesis of sulfonate esters from different sulfonyl chlorides, highlighting the general reaction type.

The chloride of the sulfonyl chloride group in hexanesulfonyl chloride, 6-fluoro- can be exchanged for other halogens, notably fluorine and bromine, to generate the corresponding sulfonyl fluorides and bromides. These halogen exchange reactions, often referred to as Finkelstein-type reactions, provide access to sulfonyl halides with altered reactivity. wikipedia.org

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common transformation. nih.gov This is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.govwikipedia.org The reaction can be facilitated by the use of a phase-transfer catalyst or by conducting the reaction in a polar aprotic solvent. google.com A one-pot method for the synthesis of sulfonyl fluorides from sulfonamides involves the in-situ formation of the sulfonyl chloride followed by reaction with KF. researchgate.net While alkyl sulfonyl fluorides can sometimes be prone to side reactions, this method provides a valuable route to these compounds. nih.gov The resulting sulfonyl fluorides are generally more stable and less reactive than the corresponding chlorides. nih.gov

The synthesis of sulfonyl bromides from sulfonyl chlorides is less common but can be achieved under specific conditions. These reactions are also typically equilibrium processes, and driving the reaction to completion can be challenging.

Table 3: Halogen Exchange Reactions of Sulfonyl Chlorides

| Starting Material | Reagent | Product | Key Features | Reference |

| Sulfonyl chloride | Potassium fluoride (KF) | Sulfonyl fluoride | Common method for accessing sulfonyl fluorides. nih.gov | nih.govwikipedia.org |

| Sulfonamide | Pyrylium-BF4, MgCl2, KF | Sulfonyl fluoride | One-pot, in-situ formation of sulfonyl chloride. researchgate.net | researchgate.net |

| Alkyl chloride/bromide | Sodium iodide (NaI) | Alkyl iodide | Classic Finkelstein reaction. wikipedia.org | wikipedia.org |

This table provides an overview of halogen exchange reactions, including the conversion of sulfonyl chlorides to sulfonyl fluorides.

Reactions with Unsaturated Organic Compounds

While the primary reactivity of hexanesulfonyl chloride, 6-fluoro- is centered on nucleophilic substitution at the sulfonyl group, its interaction with unsaturated systems presents further synthetic possibilities.

The addition of a sulfonyl chloride across a double or triple bond, known as chlorosulfonylation, is a potential reaction pathway for hexanesulfonyl chloride, 6-fluoro-. While specific studies on this compound are lacking, related reactions have been explored. For example, a one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides utilizes sulfonyl chlorides for both sulfonylation and chlorination. rsc.org

More broadly, the sulfonylation of various organic substrates is a key application of sulfonyl chlorides. A novel method has been developed for the decarboxylative chlorosulfonylation of aromatic acids, which are then converted in a one-pot process to sulfonamides. princeton.edu This highlights the potential for hexanesulfonyl chloride, 6-fluoro- to be generated in situ and used in subsequent functionalization reactions.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving sulfonyl chlorides is crucial for controlling reaction outcomes and designing new synthetic methods.

Kinetic studies provide quantitative insights into reaction mechanisms. For nucleophilic substitution reactions of sulfonyl chlorides, the reaction rate is typically dependent on the concentrations of both the sulfonyl chloride and the nucleophile, suggesting a bimolecular process. mdpi.comnih.gov

For a typical Sₙ2 reaction of Hexanesulfonyl chloride, 6-fluoro- with a nucleophile (Nu⁻), the rate law would be:

Rate = k[F-(CH₂)₆-SO₂Cl][Nu⁻]

Kinetic studies on arenesulfonyl chlorides have shown that electron-withdrawing substituents on the aromatic ring generally accelerate the rate of nucleophilic substitution, while electron-donating groups slow it down. mdpi.comnih.gov By analogy, the electron-withdrawing fluorine atom at the 6-position of Hexanesulfonyl chloride, 6-fluoro- is expected to have a modest accelerating effect on the rate of nucleophilic attack at the sulfur center compared to non-fluorinated hexanesulfonyl chloride, although the effect would be attenuated by the long alkyl chain.

| Compound | Relative Rate of Hydrolysis | Reference Compound |

| Benzenesulfonyl chloride | 1 | - |

| 4-Nitrobenzenesulfonyl chloride | ~10 | Benzenesulfonyl chloride |

| 4-Methoxybenzenesulfonyl chloride | ~0.1 | Benzenesulfonyl chloride |

This table illustrates the effect of substituents on the hydrolysis rate of arenesulfonyl chlorides, providing a basis for predicting the reactivity of fluorinated aliphatic sulfonyl chlorides.

The direct observation of reactive intermediates is a powerful tool for mechanistic elucidation. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly well-suited for the detection and characterization of radical intermediates, such as the 6-fluorohexanesulfonyl radical. rsc.orgbruker.comnih.gov EPR spectra can provide information about the structure and electronic environment of the unpaired electron. bruker.comnih.gov

In a hypothetical EPR study of the 6-fluorohexanesulfonyl radical, one would expect to observe hyperfine coupling of the unpaired electron with the magnetic nuclei in its vicinity, primarily the protons on the α-carbon. The fluorine atom at the 6-position would likely have a negligible effect on the EPR spectrum due to its distance from the radical center.

Transient absorption spectroscopy can also be used to detect and monitor the kinetics of short-lived intermediates in photochemical reactions.

The reactivity of sulfonyl chlorides can be significantly influenced by the choice of catalyst and the reaction environment.

Catalysts:

Lewis Acids: Lewis acids can activate the sulfonyl chloride towards nucleophilic attack by coordinating to the sulfonyl oxygen atoms, making the sulfur atom more electrophilic.

Photocatalysts: As mentioned earlier, various photocatalysts, including ruthenium and iridium complexes, as well as organic dyes, can be used to generate sulfonyl radicals from sulfonyl chlorides under visible light irradiation. rsc.orgresearchgate.net Copper catalysts have also been shown to be effective in the sulfonylation of alkynes with sulfonyl chlorides. rsc.org

Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can facilitate the reaction between a water-soluble nucleophile and an organic-soluble sulfonyl chloride.

Reaction Environments:

Solvent: The polarity of the solvent can have a significant impact on reaction rates. Polar solvents can stabilize charged intermediates and transition states, often accelerating ionic reactions. For radical reactions, the solvent can influence the lifetime and reactivity of the radical species.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. For radical reactions initiated by thermolysis, temperature is a critical parameter for controlling the rate of initiation.

| Catalyst Type | Role in Sulfonyl Chloride Chemistry | Example Application |

| Lewis Acids (e.g., AlCl₃) | Activation of the S-Cl bond towards nucleophilic attack. | Friedel-Crafts sulfonylation. |

| Photocatalysts (e.g., Ru(bpy)₃²⁺) | Generation of sulfonyl radicals via single-electron transfer. | Radical addition to alkenes. |

| Copper Salts (e.g., CuCl) | Catalysis of atom transfer radical polymerization (ATRP) and other radical processes. | Sulfonylation of alkynes. rsc.org |

| Phase-Transfer Catalysts | Facilitation of reactions between reactants in different phases. | Nucleophilic substitution with aqueous nucleophiles. |

This table summarizes the roles of different types of catalysts in the reactions of sulfonyl chlorides.

Theoretical Principles Governing Reactivity

Computational chemistry provides valuable insights into the factors that control the reactivity of molecules like Hexanesulfonyl chloride, 6-fluoro-.

The electronic structure of Hexanesulfonyl chloride, 6-fluoro- is key to its reactivity. The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.

The presence of the fluorine atom at the 6-position introduces an inductive electron-withdrawing effect (-I effect) that is transmitted through the carbon chain. This effect, although weakened by the distance, will slightly increase the electrophilicity of the sulfur atom, potentially making it more reactive towards nucleophiles compared to its non-fluorinated counterpart.

Thermodynamic and Stereochemical Considerations in Fluorinated Systems

While specific, in-depth experimental and computational studies on the thermodynamic and stereochemical profile of Hexanesulfonyl chloride, 6-fluoro- are not widely available in the literature, a robust understanding can be constructed by examining the well-documented effects of fluorination on analogous acyclic and alkyl systems. The introduction of a fluorine atom, even at a remote position, imparts significant changes to a molecule's physical and chemical properties.

Thermodynamic Considerations

The influence of the terminal fluorine can be quantitatively appreciated by comparing the physical properties of the parent compound, hexane-1-sulfonyl chloride, with its 6-fluoro derivative.

Interactive Data Table: Comparison of Physical Properties Note: Some data points for the fluorinated compound are not available in public literature and are marked "N/A".

| Property | Hexane-1-sulfonyl chloride | Hexanesulfonyl chloride, 6-fluoro- | Reference |

| Molecular Formula | C₆H₁₃ClO₂S | C₆H₁₂ClFO₂S | nist.gov |

| Molecular Weight ( g/mol ) | 184.68 | 202.67 | sigmaaldrich.com |

| Boiling Point (°C) | 106.5-107 (at 9 Torr) | N/A | chemicalbook.com |

| Density (g/cm³) | 1.1283 | N/A | chemicalbook.com |

| Enthalpy of Vaporization (kJ/mol) | 60.7 (at 288 K) | N/A | nist.gov |

The increased molecular weight due to the fluorine atom would be expected to lead to stronger van der Waals interactions and a higher boiling point, though the change in polarity also plays a crucial role. The enthalpy of vaporization for the fluorinated compound, while not documented, would likewise be influenced by these altered intermolecular forces.

Stereochemical and Conformational Considerations

The stereochemical behavior of Hexanesulfonyl chloride, 6-fluoro- is intrinsically linked to its conformational preferences. The six-carbon chain is flexible, capable of adopting numerous conformations through rotation around the C-C single bonds. The presence of the terminal fluorine atom, however, significantly influences the relative energies of these conformers.

This influence is driven by stereoelectronic effects, most famously exemplified by the gauche effect observed in 1,2-disubstituted ethanes. wikipedia.org In molecules like 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation, a phenomenon attributed to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. rsc.orgnih.gov While the fluorine in Hexanesulfonyl chloride, 6-fluoro- is in a 1,7-position relative to the sulfur atom, the underlying principles that govern conformational preference in fluorinated alkanes remain relevant.

Studies on 1,3-difluorinated alkanes have shown that fluorination strongly dictates the conformational profile of the entire alkyl chain, an effect that can be magnified with chain extension. acs.orgsoton.ac.uk For Hexanesulfonyl chloride, 6-fluoro-, the electronegative fluorine atom will influence the torsional energy profile of each C-C bond in the chain. This can lead to a higher population of "bent" or "folded" conformers where the chain deviates from a simple linear zigzag arrangement. Such folding could bring the terminal fluorine atom into close proximity with the electrophilic sulfonyl chloride headgroup. This through-space interaction could modulate the reactivity of the sulfur center via:

Electronic Effects: The electron-withdrawing nature of the fluorine could influence the electron density at the sulfur atom.

Steric Hindrance: A folded conformation might sterically shield the sulfur atom, potentially hindering the approach of a nucleophile.

Computational studies on related fluorinated systems provide insight into the energetic factors at play.

Interactive Data Table: Key Conformational Energy Contributions in Fluorinated Alkanes

| Interaction / Effect | System Studied | Finding | Significance | Reference |

| Gauche vs. Anti Stability | 1,2-difluoroethane | Gauche conformer is more stable than anti. | Demonstrates preference for non-linear chain conformations due to hyperconjugation. | nih.gov |

| Hyperconjugation Energy | Fluorinated Cyclohexane (axial) | σCH → σ*CF interaction provides significant stabilization (5.81 kcal/mol). | Highlights the powerful stabilizing nature of specific C-H/C-F orbital alignments. | acs.org |

| Solvent Effects | 1,3-difluoropropane | Increasing solvent polarity decreases the relative destabilization of more polar conformers. | The conformational equilibrium is sensitive to the reaction medium. | soton.ac.uk |

These considerations are critical for predicting the outcomes of reactions involving Hexanesulfonyl chloride, 6-fluoro-. The molecule does not exist as a single, static structure but as a dynamic equilibrium of conformers. The specific population of these conformers, governed by the thermodynamic and stereoelectronic effects of the terminal fluorine, will ultimately dictate the accessibility and electrophilicity of the sulfonyl chloride group, thereby influencing reaction kinetics and mechanistic pathways.

Advanced Spectroscopic and Chromatographic Characterization in Research

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While Hexanesulfonyl chloride, 6-fluoro- itself may have limited volatility due to its molecular weight and polar nature, its volatile derivatives can be effectively analyzed using this method. diva-portal.org Derivatization is a common strategy to enhance the volatility of analytes for GC-MS analysis. rsc.org For instance, reactions of Hexanesulfonyl chloride, 6-fluoro- with alcohols would yield sulfonate esters, which are typically more amenable to GC separation.

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane-based stationary phase, is often suitable for separating a range of organic molecules. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. The mass spectrum of a derivative of Hexanesulfonyl chloride, 6-fluoro- would be expected to show characteristic fragments corresponding to the loss of specific groups, aiding in its structural confirmation. acdlabs.com

The development of a GC-MS method for a derivative of Hexanesulfonyl chloride, 6-fluoro- would involve optimizing parameters such as the GC oven temperature program, the type of GC column, and the mass spectrometer settings to achieve good separation and clear fragmentation patterns. diva-portal.org

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a cornerstone for the structural characterization of molecules by probing their vibrational modes.

Infrared and Raman spectroscopy are highly effective for identifying the key functional groups within Hexanesulfonyl chloride, 6-fluoro-. The sulfonyl chloride (-SO₂Cl) group, in particular, gives rise to strong and characteristic absorption bands in the IR spectrum. acdlabs.com The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1350-1420 cm⁻¹ and 1160-1210 cm⁻¹, respectively. acdlabs.comcdnsciencepub.com The S-Cl stretching vibration is expected to appear as a strong band in the lower frequency region, generally around 375 cm⁻¹. cdnsciencepub.com

The C-F stretching vibration would likely be observed in the 1000-1400 cm⁻¹ region of the IR spectrum, though its exact position can be influenced by the surrounding molecular structure. The various C-H stretching and bending vibrations of the hexyl chain would also be present in the spectrum. semanticscholar.org

Raman spectroscopy provides complementary information. While the S=O stretching vibrations are also Raman active, the S-Cl stretch is often particularly strong and easily identifiable in the Raman spectrum. researchgate.netresearchgate.net The C-C backbone vibrations of the hexyl chain will also give rise to characteristic Raman signals.

Table 1: Typical Vibrational Frequencies for Sulfonyl Chlorides

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| SO₂ | Asymmetric Stretch | 1350 - 1420 | Strong (IR) |

| SO₂ | Symmetric Stretch | 1160 - 1210 | Strong (IR) |

| S-Cl | Stretch | 300 - 400 | Strong (Raman) |

| C-F | Stretch | 1000 - 1400 | Strong (IR) |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium to Strong (IR, Raman) |

| C-H (alkane) | Bend | 1350 - 1470 | Medium (IR, Raman) |

This table is based on general values for sulfonyl chlorides and related compounds and may vary for Hexanesulfonyl chloride, 6-fluoro-. acdlabs.comcdnsciencepub.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) tool for monitoring the progress of chemical reactions in real-time. mdpi.com By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked without the need for sampling and offline analysis. youtube.com

For reactions involving Hexanesulfonyl chloride, 6-fluoro-, such as its conversion to a sulfonamide or sulfonate ester, in-situ FTIR can be employed to follow the disappearance of the characteristic sulfonyl chloride vibrational bands (e.g., the S=O and S-Cl stretches) and the simultaneous appearance of new bands corresponding to the product. For example, in the synthesis of a sulfonamide, one would observe the emergence of N-H and S-N stretching vibrations. This real-time monitoring allows for precise determination of reaction endpoints, optimization of reaction conditions, and the potential identification of transient intermediates. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For Hexanesulfonyl chloride, 6-fluoro-, if it can be obtained in a crystalline form, single-crystal X-ray diffraction would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and conformational details of the hexyl chain. researchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov

While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled and serves as the gold standard for structural elucidation.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating and quantifying the components of a mixture, and thus for assessing the purity of Hexanesulfonyl chloride, 6-fluoro-.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds. researchgate.net It is well-suited for the analysis of Hexanesulfonyl chloride, 6-fluoro- and its reaction mixtures. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water or methanol/water), is a common starting point for the separation of moderately polar organic compounds. sielc.com

The separation of halogenated compounds by HPLC can sometimes be challenging due to their similar polarities. researchgate.net However, the presence of both fluorine and chlorine in Hexanesulfonyl chloride, 6-fluoro- offers opportunities for selective interactions with different types of stationary phases. For instance, a phenyl- or pentafluorophenyl (PFP)-based column could offer alternative selectivity through π-π and dipole-dipole interactions. chromforum.org The chromatographic conditions, including the mobile phase composition, flow rate, and column temperature, would need to be optimized to achieve baseline separation of the target compound from any impurities or byproducts. researchgate.net

Table 2: Exemplary HPLC Conditions for the Analysis of Related Compounds

| Compound | Column | Mobile Phase | Detection |

| Benzenesulfonyl chloride, 2,5-dichloro- | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | UV |

| Halogenated Aromatics | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | UV |

| Chlorobenzenes and Benzenesulfonic acids | Octadecylsilica (RP) | Methanol/Water with Sodium Sulfate (B86663) | UV |

This table provides examples of HPLC conditions used for similar compound classes and serves as a starting point for method development for Hexanesulfonyl chloride, 6-fluoro-. researchgate.netsielc.comchromforum.org

Application in Pre-column Derivatization for Enhanced Analytical Detection

Pre-column derivatization is an analytical strategy employed to chemically modify an analyte before its introduction into a chromatographic system, such as High-Performance Liquid Chromatography (HPLC). This process is designed to enhance the analyte's chemical properties for improved separation and detection. Analytes that lack a suitable chromophore or fluorophore, or exhibit poor chromatographic retention, are often subjected to derivatization. youtube.comyoutube.com The introduction of a specific chemical tag can significantly improve resolution and increase detection sensitivity. nih.gov

Sulfonyl chlorides are a well-established class of reagents for pre-column derivatization, particularly for compounds containing primary and secondary amine groups, such as amino acids. nih.govacademicjournals.org Reagents like 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride) react with amino acids to form stable derivatives that are readily detectable. nih.govresearchgate.net The primary advantages of using derivatization agents include the potential for creating stable products and enhancing detectability under UV or fluorescence detectors. creative-proteomics.com

Hexanesulfonyl chloride, 6-fluoro- possesses the reactive sulfonyl chloride functional group (-SO₂Cl) necessary for such derivatization reactions. solubilityofthings.com This group can react with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. solubilityofthings.com The presence of a fluorine atom on the hexyl chain introduces a highly electronegative element, which can influence the derivative's chromatographic behavior and detector response, particularly in mass spectrometry. While specific research detailing the use of Hexanesulfonyl chloride, 6-fluoro- as a pre-column derivatization reagent is not extensively documented in the reviewed literature, its chemical structure is analogous to other sulfonyl chlorides used for this purpose.

The table below illustrates the effect of pre-column derivatization on the detection of amino acids using a common sulfonyl chloride reagent, demonstrating the typical enhancements sought with this technique.

Table 1: Comparison of Detection Methods for Amino Acid Analysis

| Derivatization Method | Reagent | Detection Principle | Sensitivity | Stability of Derivative |

|---|---|---|---|---|

| Phenylisothiocyanate (PITC) | Phenylisothiocyanate | UV Absorption | Moderate | Stable |

| Dansyl Chloride | 1-dimethylaminonaphthalene-5-sulfonyl chloride | Fluorescence | High | Stable |

| o-phthaldialdehyde (OPA) | o-phthaldialdehyde | Fluorescence | High | Unstable |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | 9-fluorenylmethyl chloroformate | Fluorescence | High | Stable |

This table is illustrative of common pre-column derivatization methods and their general characteristics as found in the literature. nih.govcreative-proteomics.com

Capillary Electrophoresis for Analytical Separations

Capillary electrophoresis (CE) is a powerful analytical technique that separates ions based on their electrophoretic mobility in an applied electric field. youtube.com The method is performed in a narrow-bore fused-silica capillary filled with a buffer solution, and it is known for its high efficiency, rapid analysis times, and minimal sample volume requirements. youtube.comyoutube.com CE is particularly well-suited for the analysis of charged molecules, ranging from small ions to large proteins and nucleic acids. youtube.comnasa.gov

While direct analysis of Hexanesulfonyl chloride, 6-fluoro- by CE is not described, its primary hydrolysis product is highly suitable for this technique. Hexanesulfonyl chloride, 6-fluoro- is sensitive to moisture and reacts with water to hydrolyze the sulfonyl chloride group, forming 6-fluorohexanesulfonic acid. solubilityofthings.com In a buffer solution, this sulfonic acid exists as the negatively charged 6-fluorohexanesulfonate anion.

The separation of various sulfonic acids and other charged surfactants using CE has been well-documented. bohrium.comacs.org The technique can effectively separate homologous series of sulfonates and has been applied to the analysis of aromatic sulfonates in environmental samples. nih.gov The mobility of an ion in CE is dependent on its charge-to-size ratio, allowing for the separation of structurally similar compounds. youtube.com Furthermore, CE has been successfully used for the separation of other fluorinated compounds, such as fluorobenzoic acids, demonstrating its utility for analyzing complex mixtures of halogenated organic acids. nih.gov Given these established applications, capillary electrophoresis represents a viable and efficient method for the analytical separation and quantification of the 6-fluorohexanesulfonate anion derived from the hydrolysis of Hexanesulfonyl chloride, 6-fluoro-.

Table 2: Physicochemical Properties of Hexanesulfonyl chloride, 6-fluoro-

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClFO₂S |

| Molecular Weight | 202.675 g/mol |

| CAS Number | 372-69-0 |

| Appearance | Colorless or light yellow liquid |

| State at Room Temperature | Liquid |

| Reactivity | Sensitive to moisture; hydrolyzes to form 6-fluorohexanesulfonic acid. |

Data sourced from references solubilityofthings.comalfa-chemistry.comscitoys.com.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic nature of molecules.

A detailed analysis of the electronic structure of Hexanesulfonyl chloride, 6-fluoro- would be the first step in its computational characterization. Using methods like Density Functional Theory (DFT), one could calculate the distribution of electron density, identify regions of high and low electron concentration, and visualize the molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For Hexanesulfonyl chloride, 6-fluoro-, the HOMO would likely be localized around the more electron-rich parts of the molecule, such as the oxygen and chlorine atoms, while the LUMO would be expected to have significant contributions from the sulfur atom and the antibonding orbitals of the S-Cl bond, indicating the site for nucleophilic attack.

A hypothetical frontier orbital analysis might yield the following conceptual data:

| Orbital | Conceptual Energy (eV) | Likely Localization |

| LUMO | -1.5 | Centered on the σ* orbital of the S-Cl bond and the sulfur atom |

| HOMO | -8.2 | Primarily on the lone pairs of the oxygen and chlorine atoms |

| Energy Gap | 6.7 | Indicates high kinetic stability |

This table is for illustrative purposes only and does not represent published data.

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For Hexanesulfonyl chloride, 6-fluoro-, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be particularly valuable. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that, when compared to experimental spectra, can confirm the compound's structure. Discrepancies between calculated and experimental shifts can often reveal subtle conformational or electronic effects.

The sulfonyl chloride functional group is known for its reactivity towards nucleophiles. Theoretical calculations can be employed to map out the potential energy surface for reactions of Hexanesulfonyl chloride, 6-fluoro-, such as its hydrolysis or its reaction with amines to form sulfonamides. By locating the transition state structures and calculating the activation energy barriers, one can predict the feasibility and kinetics of these reactions. Such studies would reveal the detailed mechanism, for instance, whether the reaction proceeds through a concerted or a stepwise pathway. The presence of the fluorine atom at the 6-position could exert a long-range electronic effect, subtly influencing the reactivity of the sulfonyl chloride group, a hypothesis that could be rigorously tested through computation.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time, providing insights into the dynamic behavior of the system.

The flexible hexyl chain of Hexanesulfonyl chloride, 6-fluoro- can adopt numerous conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. By simulating the molecule in a box of explicit solvent molecules, one can observe how the solute's conformation changes over time and determine the preferred three-dimensional structures. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

MD simulations are particularly powerful for studying the interactions between a solute and the surrounding solvent molecules. For Hexanesulfonyl chloride, 6-fluoro-, simulations in various solvents (e.g., polar and non-polar) would reveal the nature and strength of intermolecular forces, such as hydrogen bonds and dipole-dipole interactions. The simulation can quantify the solvation free energy, providing a measure of how favorably the molecule is stabilized by the solvent. Understanding these interactions is key to predicting solubility and the influence of the solvent on reaction rates. The polar sulfonyl chloride group and the terminal fluorine atom would be expected to be key sites for interaction with polar solvents.

Docking and Binding Energy Calculations (Computational Ligand-Receptor Interactions)

The presence of a reactive sulfonyl chloride group makes Hexanesulfonyl chloride, 6-fluoro- a candidate for investigation as a potential covalent inhibitor or chemical probe for biological systems. enamine.net Computational docking and binding energy calculations are crucial tools for predicting how this molecule might interact with protein targets. acs.org

Computational analysis of molecular recognition would begin with identifying potential protein targets. Sulfonyl halides are known to react with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, and cysteine. enamine.net Therefore, model systems for docking studies would include proteins with these residues in their active or allosteric sites.

The initial step involves "reactive docking," a computational method designed for molecules with electrophilic "warheads." nih.gov This approach models the non-covalent binding of the ligand in the protein's binding pocket, positioning the sulfonyl chloride group in proximity to a nucleophilic residue. The process identifies solvent-accessible residues and evaluates potential binding poses. nih.gov The fluorine atom at the 6-position of Hexanesulfonyl chloride, 6-fluoro- could influence its binding orientation and specificity due to steric and electronic effects, potentially favoring interactions with specific sub-pockets within the receptor.

A hypothetical analysis of Hexanesulfonyl chloride, 6-fluoro- docked into a model cysteine protease active site might reveal key non-covalent interactions, as illustrated in the table below.

Interactive Table 1: Hypothetical Molecular Recognition Sites for Hexanesulfonyl chloride, 6-fluoro- in a Model Protease

| Interacting Residue | Interaction Type | Distance (Å) | Comments |

| Cys-25 | Proximal for Covalent Attack | 3.5 | The sulfonyl chloride is oriented towards the nucleophilic thiol group. |

| Trp-177 | Hydrophobic (Alkyl Chain) | 4.2 | The hexyl chain fits into a hydrophobic groove. |

| Gln-19 | Hydrogen Bond (Fluorine) | 3.1 | The terminal fluorine may form a weak hydrogen bond with the amide side chain. |

| His-159 | van der Waals | 3.8 | General favorable contact with the ligand backbone. |

Following the identification of potential binding sites, the next step is to predict the binding modes and calculate the binding free energy. For covalent inhibitors like Hexanesulfonyl chloride, 6-fluoro-, this is a multi-step process that considers both the initial non-covalent binding and the subsequent covalent bond formation. acs.orgnih.gov

Free energy perturbation (FEP) and thermodynamic integration (TI) are powerful methods to calculate the relative binding affinities of a series of similar compounds. acs.orgacs.org These calculations can help rationalize how modifications, such as the presence and position of the fluorine atom, affect binding potency. acs.org Quantum mechanics/molecular mechanics (QM/MM) methods are often employed to model the chemical reaction of covalent bond formation, providing insights into the reaction's energy barrier. acs.orgrsc.org

A theoretical comparison of the binding energy for Hexanesulfonyl chloride and its 6-fluoro- derivative could be performed to understand the impact of fluorination.

Interactive Table 2: Predicted Binding Affinities in a Theoretical Model System

| Compound | Non-Covalent Binding Free Energy (ΔG_non-cov, kcal/mol) | Covalent Binding Free Energy (ΔG_cov, kcal/mol) | Predicted Overall Affinity (K_d, μM) |

| Hexanesulfonyl chloride | -5.2 | -9.8 | 1.5 |

| Hexanesulfonyl chloride, 6-fluoro- | -5.8 | -10.1 | 0.9 |

Note: The data in the tables above is hypothetical and for illustrative purposes, as specific experimental or computational results for Hexanesulfonyl chloride, 6-fluoro- are not available.

Application of Machine Learning and Artificial Intelligence in Chemical Space Exploration

Machine learning (ML) and artificial intelligence (AI) are transforming computational chemistry by enabling rapid screening of vast chemical spaces and predicting molecular properties with increasing accuracy. researchgate.netresearchgate.net

ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of new transformations. chemrxiv.orgacs.org For a compound like Hexanesulfonyl chloride, 6-fluoro-, an ML model could predict its reactivity with various nucleophiles, helping to anticipate its stability and potential reaction partners. nih.gov This is particularly valuable for sulfonyl chlorides, which are versatile synthetic intermediates. magtech.com.cn

The unique properties of fluorinated compounds make them of great interest in materials science and medicinal chemistry. researchgate.net AI and ML can be used to explore the vast chemical space of fluorinated molecules to identify candidates with desired properties. mdpi.comarxiv.org By analyzing large datasets, ML models can learn the complex relationships between fluorination patterns and properties like bioactivity, metabolic stability, and membrane permeability. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms, can predict the biological activity or other properties of new compounds based on their structure. nih.govnih.gov A QSAR model trained on a dataset of fluorinated sulfonyl compounds could predict the potential activity of Hexanesulfonyl chloride, 6-fluoro- against various biological targets, thus guiding experimental screening efforts. nih.gov Such models can provide valuable data-driven insights, even in the absence of direct experimental data for the specific compound.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The dual reactivity of 6-fluoro-1-hexanesulfonyl chloride makes it a valuable precursor for a wide range of fluorinated organic compounds. The sulfonyl chloride moiety readily participates in nucleophilic substitution reactions, while the terminal fluorine atom can be either retained as a key structural element or further functionalized.

Precursor to Fluorinated Building Blocks and Scaffolds

6-Fluoro-1-hexanesulfonyl chloride serves as a foundational starting material for the synthesis of a variety of fluorinated building blocks. The sulfonyl chloride group can be transformed into other functional groups, such as sulfonamides, sulfonate esters, and sulfones, which are prevalent in many biologically active molecules. enamine.net The presence of the fluorine atom in the alkyl chain imparts unique properties to these building blocks, including increased metabolic stability and altered lipophilicity, which are highly desirable in medicinal chemistry. nih.gov

The general synthetic utility of sulfonyl chlorides allows for their conversion into a diverse set of derivatives. researchgate.netmagtech.com.cn For instance, reaction with amines yields sulfonamides, while reaction with alcohols provides sulfonate esters. These transformations, when applied to 6-fluoro-1-hexanesulfonyl chloride, generate a library of fluorinated compounds that can be further elaborated into more complex structures. The synthesis of these building blocks is often straightforward and high-yielding, making 6-fluoro-1-hexanesulfonyl chloride an economical and efficient starting point for introducing a fluoroalkyl chain. nih.gov

Table 1: Examples of Fluorinated Building Blocks Derived from 6-Fluoro-1-Hexanesulfonyl Chloride

| Building Block | General Structure | Potential Applications |

| 6-Fluoro-N-alkyl/aryl-hexane-1-sulfonamide | F-(CH₂)₆-SO₂NHR | Pharmaceutical intermediates, agrochemical synthesis |

| 6-Fluorohexyl sulfonate ester | F-(CH₂)₆-SO₂OR | Leaving groups in substitution reactions, protecting groups |

| 6-Fluorohexyl aryl sulfone | F-(CH₂)₆-SO₂Ar | Bioisosteres for other functional groups, materials science |

Strategies for C-F Bond Formation and Functionalization

The synthesis of fluorinated compounds often relies on the introduction of fluorine at a late stage of the synthetic sequence. anr.fr However, the use of building blocks like 6-fluoro-1-hexanesulfonyl chloride represents an alternative and often more efficient approach, where the fluoroalkyl moiety is introduced early on. nih.gov The robust nature of the C-F bond ensures its stability throughout subsequent reaction steps.

In some advanced synthetic strategies, the fluorine atom can be displaced by a strong nucleophile under specific conditions, although this is not a common transformation for unactivated alkyl fluorides. More relevant are reactions that proceed at other positions of the molecule, where the electronic influence of the distant fluorine atom can subtly modulate reactivity.

Synthesis of Fluorinated Heterocyclic and Polycyclic Compounds

Heterocyclic and polycyclic compounds are ubiquitous in pharmaceuticals and functional materials. The introduction of fluorine into these scaffolds can significantly enhance their biological activity and physical properties. 6-Fluoro-1-hexanesulfonyl chloride can be a key component in the synthesis of such complex molecules.

The sulfonyl chloride group can be used to construct heterocyclic rings. For example, reaction with bifunctional nucleophiles can lead to the formation of cyclic sulfonamides (sultams) or other sulfur-containing heterocycles. researchgate.net The 6-fluorohexyl chain would then be appended to the heterocyclic core, providing a lipophilic and metabolically stable side chain.

Furthermore, the derivatives of 6-fluoro-1-hexanesulfonyl chloride can participate in cycloaddition reactions. While the sulfonyl group itself is not typically part of the cycloaddition, other functional groups introduced via the sulfonyl chloride can be. For instance, a vinyl or alkynyl group could be introduced at the end of the fluoroalkyl chain, which could then participate in Diels-Alder or other cycloaddition reactions to form complex polycyclic systems. wikipedia.org The synthesis of functionalized proline derivatives, for example, has been achieved through cascade reactions involving [3+2] cycloaddition. mdpi.com

Contributions to Polymer Chemistry and Functional Materials

The unique properties of the 6-fluorohexylsulfonyl group make it an attractive component for the design of specialty polymers and functional materials. The presence of both a polar sulfonyl group and a nonpolar fluoroalkyl chain can lead to materials with interesting and useful properties.

Monomer or Modifier in Specialty Polymer Synthesis

Polymers containing sulfonyl chloride groups are known and have been utilized in various applications. chemimpex.comrapp-polymere.com 6-Fluoro-1-hexanesulfonyl chloride could potentially be used as a comonomer in polymerization reactions to introduce the 6-fluorohexylsulfonyl side chain into a polymer backbone. This could be achieved, for example, by copolymerizing a vinyl-functionalized derivative of the compound.

The resulting polymers would be expected to exhibit a combination of properties, including thermal stability, chemical resistance, and specific surface properties due to the presence of the fluorinated side chains. The incorporation of sulfonyl chloride groups into polymers also allows for post-polymerization modification, where the sulfonyl chloride can be reacted with various nucleophiles to introduce a wide range of functionalities. rsc.org While direct polymerization of 6-fluoro-1-hexanesulfonyl chloride is not a common method, its derivatives offer a viable route to novel fluorinated polymers. For instance, inverse vulcanization has been explored for creating sulfur-based polymers from various monomers. researchgate.net

Table 2: Potential Polymer Architectures Incorporating 6-Fluoro-1-Hexanesulfonyl Chloride Derivatives

| Polymer Type | Monomer/Modifier | Potential Properties |

| Poly(vinyl 6-fluorohexylsulfonate) | Vinyl 6-fluorohexylsulfonate | Modified surface energy, potential for crosslinking |

| Copolymers with 6-fluorohexylsulfonamide side chains | N-vinyl-6-fluorohexane-1-sulfonamide | Altered solubility, potential for hydrogen bonding interactions |

| Post-polymerization modified polymers | Polymer with sulfonyl chloride groups reacted with 6-fluoro-1-hexanol | Introduction of fluorinated side chains to existing polymers |

Surface Modification Agents for Advanced Material Interfaces

The modification of surfaces to control their properties, such as wettability, adhesion, and biocompatibility, is a critical aspect of materials science. Sulfonyl chlorides are known to react with surface hydroxyl groups to form stable sulfonate ester linkages. nih.govrsc.org This provides a powerful method for covalently attaching molecules to the surfaces of materials like glass, silicon wafers, and metal oxides.

6-Fluoro-1-hexanesulfonyl chloride is an excellent candidate for use as a surface modification agent. The reaction of the sulfonyl chloride group with a hydroxylated surface would result in the formation of a self-assembled monolayer (SAM) with a high density of terminal 6-fluorohexyl chains. These fluorinated chains would create a low-energy, hydrophobic, and oleophobic surface.

Such surfaces are of great interest for a variety of applications, including anti-fouling coatings, low-friction surfaces, and in microfluidic devices. The length of the hexyl chain provides a good balance between forming a well-ordered monolayer and maintaining flexibility. The terminal fluorine atom is the key to achieving the desired low surface energy.

Components in Advanced Membrane Technologies and Coatings

While direct applications of Hexanesulfonyl chloride, 6-fluoro- in commercially available membranes and coatings are not extensively documented in publicly available research, the principles of polymer and surface chemistry suggest its potential as a critical building block in these fields. The functionalization of membrane surfaces is a key strategy to enhance their performance, including properties like hydrophilicity, flux, and resistance to fouling. researchgate.net The reactive sulfonyl chloride group of Hexanesulfonyl chloride, 6-fluoro- can be utilized to graft the fluorohexyl chain onto the surface of polymeric membranes. researchgate.net

This modification can be particularly advantageous in creating hydrophobic or oleophobic surfaces. For instance, in membrane distillation, a technology used for desalination, maintaining a hydrophobic membrane surface is crucial to prevent wetting and ensure efficient separation. mdpi.com The introduction of the 6-fluorohexyl group onto a membrane surface could significantly enhance its hydrophobicity. Research on fluorine-rich poly(arylene amine) polymer membranes has demonstrated that the incorporation of perfluoroalkyl side chains can improve resistance to hydrocarbon-induced dilation, a critical factor in the separation of aliphatic compounds. nih.gov